molecular formula C20H18N6O3S B3296924 N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894058-82-3

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296924
CAS No.: 894058-82-3
M. Wt: 422.5 g/mol
InChI Key: RZQHJCDHCXFUOJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a pyridinyl group, and a triazolopyridazinyl moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .

Case Study: Inhibition of Kinases
A study demonstrated that a related triazole compound inhibited the activity of kinases associated with cancer progression. The results indicated a dose-dependent response in cancer cell lines, suggesting that N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may have similar effects .

Agrochemical Applications

Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research indicates that sulfanyl compounds can disrupt the metabolic processes of pests. For example, oxadiazine derivatives have been effective against phytopathogenic microorganisms .

Data Table: Efficacy Against Pests

Compound TypeTarget PestMode of ActionEfficacy (%)
OxadiazineAphidsMetabolic disruption85%
TriazoleFungiInhibition of spore germination90%

Antimicrobial Properties
The compound's ability to disrupt cellular processes may extend to antimicrobial applications. Similar compounds have demonstrated effectiveness against bacterial strains through mechanisms such as inhibiting cell wall synthesis.

Case Study: Antibacterial Testing
A recent investigation into related triazole compounds revealed significant antibacterial activity against Gram-positive bacteria. The study concluded that modifications to the sulfanyl group could enhance efficacy .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound's unique structure includes a dimethoxyphenyl group and a triazolopyridazine moiety, which are significant for its biological activity. The IUPAC name for this compound is:

This compound
Molecular Formula: C20H18N6O3S
CAS Number: 894058-82-3

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values suggest that the compound may also exhibit similar cytotoxic effects against cancer cells due to its structural similarities with other active compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented in various studies. Compounds featuring the triazolo-pyridazine structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:

CompoundCOX Inhibition IC50 (µM)
PYZ30.011
PYZ4Not specified

These findings suggest that this compound may possess similar properties worth investigating .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various therapeutic outcomes.

Case Studies and Research Findings

Case studies focusing on structurally related compounds provide insights into the biological activities of this compound:

  • Anticancer Studies : A study evaluated several triazolo-pyridazine derivatives against cancer cell lines and found significant cytotoxicity associated with specific structural features .
  • Antimicrobial Studies : Research on similar compounds showed promising results against Mycobacterium tuberculosis, indicating a potential avenue for developing new anti-tubercular agents .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-8-14(9-16(10-15)29-2)22-19(27)12-30-20-24-23-18-6-5-17(25-26(18)20)13-4-3-7-21-11-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHJCDHCXFUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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